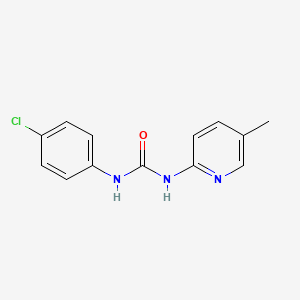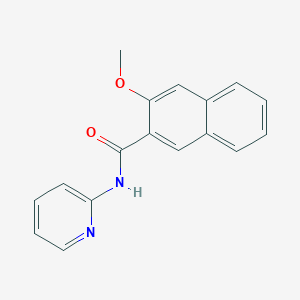![molecular formula C17H19N5O2 B6141291 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol](/img/structure/B6141291.png)
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as STO-609 and is a selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).
作用机制
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that similar compounds, such as indole derivatives, have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with its targets in a variety of ways, leading to different biological effects.
Biochemical Pathways
Given the wide range of biological activities associated with similar compounds, it is likely that the compound affects multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 1231558 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds, such as indole derivatives, have been found to have various biological activities . This suggests that the compound could potentially have a variety of molecular and cellular effects.
实验室实验的优点和局限性
One of the significant advantages of using STO-609 in lab experiments is its selectivity towards CaMKK, which allows for specific inhibition of downstream signaling pathways. However, one of the limitations of using STO-609 is its low solubility in water, which can make it challenging to prepare solutions for experiments.
未来方向
There are several future directions for the research on STO-609. One of the potential areas of research is in the development of novel cancer therapies that target CaMKK using STO-609. Additionally, STO-609's potential applications in the regulation of glucose metabolism and insulin sensitivity suggest that it could be a promising therapeutic target for metabolic disorders such as diabetes. Further research is needed to explore the potential of STO-609 in these areas and to develop more effective formulations for use in lab experiments.
In conclusion, STO-609 is a promising chemical compound with potential applications in various scientific research areas. Its selectivity towards CaMKK and its ability to modulate downstream signaling pathways make it a valuable tool for studying cellular processes and developing novel therapies. Future research is needed to explore its potential in various areas and to develop more effective formulations for use in lab experiments.
合成方法
The synthesis of STO-609 involves the reaction between 4-ethoxyphenyl hydrazine and 4,6-dimethyl-2-chloropyrimidine in the presence of potassium carbonate. The resulting compound is then reacted with 1H-imidazole-5-carbaldehyde to obtain 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol.
科学研究应用
STO-609 has been extensively studied for its potential applications in various scientific research areas. One of the significant applications of STO-609 is in the field of cancer research. Studies have shown that STO-609 can inhibit the growth of cancer cells by targeting CaMKK, which is involved in the regulation of various cellular processes, including cell proliferation and survival.
生化分析
Biochemical Properties
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The compound 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can influence the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses can cause adverse effects on organ function and overall health .
Metabolic Pathways
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect the levels of metabolites and the overall metabolic flux. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity .
Transport and Distribution
Within cells and tissues, 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization can affect its interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(4-ethoxyphenyl)imidazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-4-24-14-7-5-13(6-8-14)22-15(23)10-18-17(22)21-16-19-11(2)9-12(3)20-16/h5-10,23H,4H2,1-3H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPNYYNYSSUBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CN=C2NC3=NC(=CC(=N3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6141210.png)
![N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B6141224.png)

![2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6141230.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6141238.png)
![N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide](/img/structure/B6141249.png)
![2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B6141253.png)
![[4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B6141259.png)


![3-[(4-phenyl-2-quinazolinyl)amino]benzoic acid](/img/structure/B6141273.png)

![4-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6141295.png)
![N-[2-(aminocarbonyl)phenyl]-2-bromobenzamide](/img/structure/B6141311.png)